molecular formula C9H12N2O5 B12783799 (-)alpha-DioxolanT CAS No. 145414-66-0

(-)alpha-DioxolanT

Cat. No.: B12783799
CAS No.: 145414-66-0
M. Wt: 228.20 g/mol
InChI Key: BCAWWPAPHSAUQZ-RQJHMYQMSA-N
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Description

Properties

CAS No.

145414-66-0

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2S,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1

InChI Key

BCAWWPAPHSAUQZ-RQJHMYQMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2COC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)alpha-DioxolanT typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions, allowing for the continuous removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of (-)alpha-DioxolanT follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(-)alpha-DioxolanT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of (-)alpha-DioxolanT involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (-)-α-DioxolanT with structurally or functionally related compounds, based on available evidence:

Hexamethylene Diisocyanate (HDI)

  • Structural Differences :
    HDI (CAS 822-06-0) is a linear aliphatic diisocyanate, whereas (-)-α-DioxolanT contains a dioxolane ring. The absence of isocyanate groups in (-)-α-DioxolanT suggests divergent reactivity, particularly in polymerization or crosslinking applications .
  • Functional Uses :
    HDI is primarily used in polyurethane production, while (-)-α-DioxolanT’s applications, as inferred from antioxidant studies, may involve stabilization of oxidation-prone compounds .

Other Dioxolane Derivatives

  • Chirality :
    (-)-α-DioxolanT’s enantiomeric specificity distinguishes it from racemic dioxolanes like 1,3-dioxolane, which lack stereochemical complexity. This property could enhance its efficacy in enantioselective reactions .

Cyclic Ethers (e.g., Tetrahydrofuran, THF)

  • Stability :
    Unlike THF, which is prone to peroxidation, (-)-α-DioxolanT’s antioxidant properties may mitigate such degradation, making it advantageous in long-term storage applications .
  • Synthetic Utility : THF is widely used as a solvent, whereas (-)-α-DioxolanT’s chiral backbone may favor its use as a ligand or catalyst in asymmetric synthesis.

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